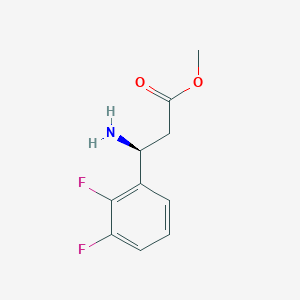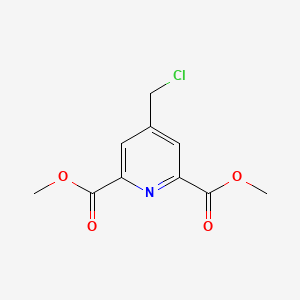
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C10H10ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate typically involves the chloromethylation of dimethyl pyridine-2,6-dicarboxylate. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine dicarboxylic acids.
Reduction: Formation of pyridine alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drugs and therapeutic agents.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Utilized in the preparation of polymers and advanced materials
Wirkmechanismus
The mechanism of action of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific pathways. This compound can also act as a ligand, binding to metal ions and forming coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
Uniqueness
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is unique due to its specific chloromethyl functional group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
Molekularformel |
C10H10ClNO4 |
|---|---|
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
LIIWGINRIORAFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


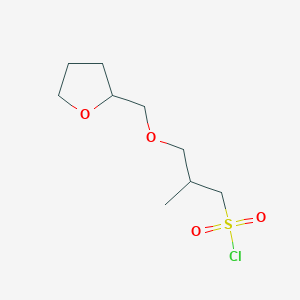
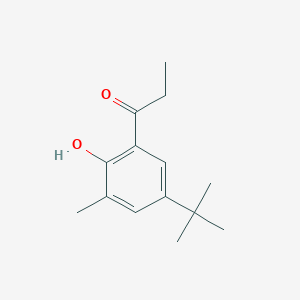
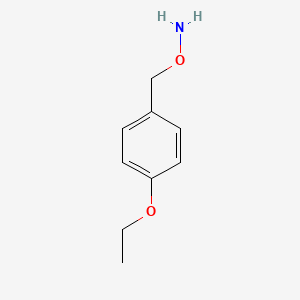

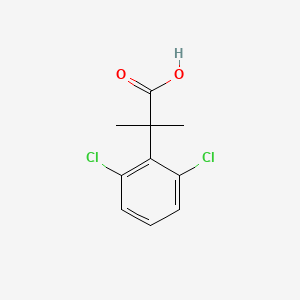

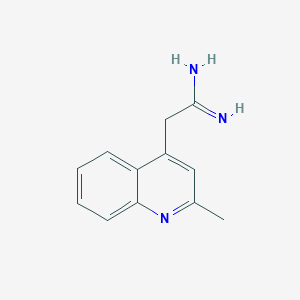

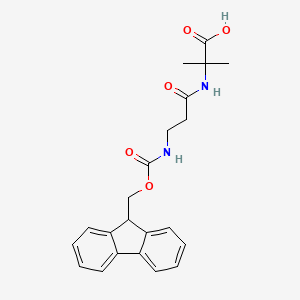


![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)

